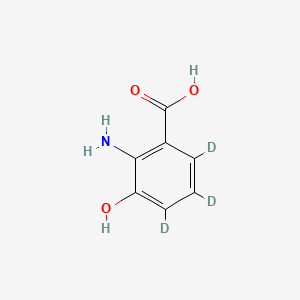

3-Hydroxyanthranilic Acid-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

156.15 g/mol |

IUPAC Name |

2-amino-4,5,6-trideuterio-3-hydroxybenzoic acid |

InChI |

InChI=1S/C7H7NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,8H2,(H,10,11)/i1D,2D,3D |

InChI Key |

WJXSWCUQABXPFS-CBYSEHNBSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)N)C(=O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C(=C1)O)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Function of 3-Hydroxyanthranilic Acid-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism, has emerged as a molecule with multifaceted biological activities. Its deuterated isotopologue, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), serves as an indispensable tool for the accurate quantification of endogenous 3-HAA in complex biological matrices. This technical guide provides a comprehensive overview of the biological functions of 3-HAA, with a focus on its anti-inflammatory, neuroprotective, and immunomodulatory roles. Detailed experimental methodologies, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this intriguing metabolite.

Introduction to 3-Hydroxyanthranilic Acid and its Deuterated Analog

3-Hydroxyanthranilic acid is a naturally occurring metabolite derived from the enzymatic conversion of 3-hydroxykynurenine by the enzyme kynureninase. It occupies a central position in the kynurenine pathway, a major route of tryptophan catabolism. While historically viewed as a simple intermediate, recent research has unveiled its potent biological effects, ranging from the modulation of inflammatory responses to the regulation of neuronal survival.[1][2]

This compound is a stable isotope-labeled form of 3-HAA. The incorporation of deuterium (B1214612) atoms results in a mass shift that allows it to be distinguished from the endogenous, unlabeled 3-HAA by mass spectrometry. This property makes 3-HAA-d3 an ideal internal standard for isotope dilution mass spectrometry, the gold standard for quantitative analysis of small molecules in biological samples. Its use ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

Core Biological Functions of 3-Hydroxyanthranilic Acid

The biological activities of 3-HAA are diverse and context-dependent, encompassing both protective and potentially detrimental effects.

Anti-inflammatory and Immunomodulatory Effects

A significant body of evidence points to the potent anti-inflammatory properties of 3-HAA. It exerts these effects through multiple mechanisms:

-

Inhibition of Pro-inflammatory Cytokine Production: 3-HAA has been shown to suppress the production of key pro-inflammatory cytokines in various immune cells.[3][4] Treatment of dendritic cells and glial cells with 3-HAA leads to a significant reduction in the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (B1171171) (IL-12).[3]

-

Suppression of the NF-κB Signaling Pathway: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. 3-HAA has been demonstrated to inhibit the activation of the NF-κB pathway, thereby downregulating the inflammatory cascade.[5] This inhibition is, at least in part, mediated through the suppression of the PI3K/Akt/mTOR signaling axis.[5]

-

Induction of Heme Oxygenase-1 (HO-1): 3-HAA is a potent inducer of heme oxygenase-1 (HO-1), an enzyme with well-established anti-inflammatory and cytoprotective functions.[1][2][6] The induction of HO-1 by 3-HAA is mediated by the activation of the transcription factor Nrf2.[6] The products of the HO-1 reaction, namely carbon monoxide, biliverdin, and iron, contribute to the resolution of inflammation.

Neuroprotective Roles

In the central nervous system, 3-HAA exhibits significant neuroprotective properties, particularly in the context of inflammation-driven neuronal damage.

-

Reduction of Glial Activation and Neuroinflammation: By suppressing the production of inflammatory mediators from microglia and astrocytes, 3-HAA mitigates the neurotoxic environment associated with neuroinflammatory conditions.[1][2]

-

Protection Against Cytokine-Induced Neuronal Death: 3-HAA has been shown to protect neurons from apoptosis induced by pro-inflammatory cytokines.[1][2] This neuroprotective effect is largely attributed to its ability to induce the expression of the anti-apoptotic and antioxidant enzyme HO-1 in astrocytes.[1][2]

Potential Role in Aryl Hydrocarbon Receptor (AhR) Signaling

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and gut homeostasis. Several tryptophan metabolites are known ligands for AhR.[7] While 3-HAA itself is not a direct high-affinity ligand for AhR, it has been shown to enhance the AhR-dependent gene transcription driven by another kynurenine pathway metabolite, L-kynurenine.[8] This synergistic effect is mediated through the interaction of 3-HAA with the nuclear coactivator 7 (NCOA7), which then increases the association between NCOA7 and AhR.[8] This suggests an indirect modulatory role for 3-HAA in AhR signaling, particularly in dendritic cells.

Quantitative Data on the Biological Activities of 3-Hydroxyanthranilic Acid

The following tables summarize the quantitative effects of 3-HAA on various biological parameters.

Table 1: Effect of 3-Hydroxyanthranilic Acid on Cytokine Production

| Cell Type | Stimulus | 3-HAA Concentration (µM) | Cytokine | Percent Inhibition (%) | Reference |

| Human Fetal Microglia | Poly(I:C) (10 µg/mL) | 100 | TNF-α | ~50 | [4] |

| Human Fetal Microglia | LPS (100 ng/mL) | 100 | TNF-α | ~40 | [4] |

| Human Fetal Astrocytes | IL-1β (10 ng/mL) | 100 | IP-10 | ~80 | [4] |

| Human Fetal Astrocytes | Poly(I:C) (10 µg/mL) | 100 | IP-10 | ~40 | [4] |

| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | IL-12 | Significant Reduction | [3] |

| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | IL-6 | Significant Reduction | [3] |

| Bone Marrow-Derived Dendritic Cells | LPS | Not Specified | TNF-α | Significant Reduction | [3] |

Table 2: Effect of 3-Hydroxyanthranilic Acid on Cellular Signaling and Viability

| Cell Type | Parameter | 3-HAA Concentration | Effect | Reference |

| RAW 264.7 Macrophages | NF-κB Activation (LPS-induced) | 0.1-10 µg/mL | Marked Inhibition | [5] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | HO-1 Expression | 1-50 µM | Dose-dependent Induction | [6] |

| Cerebellar Granule Neurons | Neuronal Viability (in combination with Anthranilic Acid) | 100 µM | Neurotoxic at high AA ratios | [9] |

Experimental Protocols

Quantification of 3-Hydroxyanthranilic Acid in Biological Samples using 3-HAA-d3 and LC-MS/MS

This protocol provides a general framework for the analysis of 3-HAA. Specific parameters may require optimization based on the instrument and matrix.

4.1.1. Sample Preparation

-

Thawing: Thaw biological samples (e.g., plasma, serum, tissue homogenate, cell culture supernatant) on ice.

-

Internal Standard Spiking: Add a known amount of 3-HAA-d3 solution (e.g., in methanol) to each sample to achieve a final concentration within the linear range of the assay.

-

Protein Precipitation: Precipitate proteins by adding a threefold volume of ice-cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing 0.1% formic acid.

-

Vortexing and Incubation: Vortex the samples vigorously for 1 minute and incubate at -20°C for at least 20 minutes to enhance protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 10% methanol in water with 0.1% formic acid) for LC-MS/MS analysis.

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is typically used.

-

Mobile Phase: A gradient elution with mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., methanol or acetonitrile (B52724) with 0.1% formic acid) is common.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is generally appropriate.

-

Injection Volume: Typically 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 3-HAA and 3-HAA-d3.

-

3-HAA: The exact MRM transitions will need to be optimized but are based on the fragmentation of the protonated molecule [M+H]+.

-

3-HAA-d3: The precursor ion will be shifted by +3 Da compared to unlabeled 3-HAA, while the product ions may or may not be shifted depending on the location of the deuterium atoms.

-

-

Data Analysis: Quantify the amount of endogenous 3-HAA by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of 3-HAA and a fixed concentration of 3-HAA-d3.

Heme Oxygenase-1 (HO-1) Induction Assay

4.2.1. Cell Culture and Treatment

-

Plate cells (e.g., astrocytes, HUVECs) in appropriate culture vessels and allow them to adhere.

-

Treat the cells with various concentrations of 3-HAA for a specified period (e.g., 24 hours). Include a vehicle control.

4.2.2. Western Blot Analysis for HO-1 Protein Expression

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Normalize the HO-1 band intensity to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Anti-inflammatory Signaling Pathways of 3-HAA.

Experimental Workflow

Caption: Workflow for 3-HAA Quantification using 3-HAA-d3.

Conclusion

3-Hydroxyanthranilic acid is a biologically active metabolite with significant anti-inflammatory and neuroprotective properties. Its deuterated analog, 3-HAA-d3, is an essential tool for its accurate quantification in biological systems. The mechanisms of action of 3-HAA, primarily through the inhibition of the NF-κB pathway and the induction of heme oxygenase-1, make it an attractive target for therapeutic development in a range of inflammatory and neurodegenerative diseases. Further research into its complex biological roles and the development of robust analytical methods will be crucial for translating these findings into clinical applications.

References

- 1. The tryptophan metabolite 3-hydroxyanthranilic acid plays anti-inflammatory and neuroprotective roles during inflammation: role of hemeoxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The tryptophan metabolite 3-hydroxyanthranilic acid suppresses T cell responses by inhibiting dendritic cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of LPS-induced inflammatory mediators by 3-hydroxyanthranilic acid in macrophages through suppression of PI3K/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-Hydroxyanthranilic acid, one of L-tryptophan metabolites, inhibits monocyte chemoattractant protein-1 secretion and vascular cell adhesion molecule-1 expression via heme oxygenase-1 induction in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nutritional Therapy to Modulate Tryptophan Metabolism and Aryl Hydrocarbon-Receptor Signaling Activation in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engagement of Nuclear Coactivator 7 by 3-Hydroxyanthranilic Acid Enhances Activation of Aryl Hydrocarbon Receptor in Immunoregulatory Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Hydroxyanthranilic Acid-d3 in Elucidating the Kynurenine Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The kynurenine (B1673888) pathway (KP) is a crucial metabolic route of tryptophan, implicated in a wide range of physiological and pathological processes, including neurodegeneration, inflammation, and cancer. Accurate quantification of its metabolites is paramount for understanding its role in disease and for the development of novel therapeutics. This technical guide provides an in-depth overview of the use of isotopically labeled internal standards, specifically 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), in the precise measurement of kynurenine pathway metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed experimental protocols, quantitative data, and pathway and workflow visualizations are presented to aid researchers in implementing robust analytical methods for KP research.

Introduction: The Kynurenine Pathway and the Significance of 3-Hydroxyanthranilic Acid

The kynurenine pathway is the primary route for tryptophan degradation in the body.[1] This complex cascade of enzymatic reactions produces several neuroactive and immunomodulatory metabolites.[1] A key intermediate in this pathway is 3-hydroxyanthranilic acid (3-HAA). 3-HAA is situated at a critical juncture, where it can be either converted to the excitotoxic N-methyl-D-aspartate (NMDA) receptor agonist, quinolinic acid, or enter a pathway leading to the formation of picolinic acid.[2] Given the neurotoxic potential of quinolinic acid, the metabolic fate of 3-HAA is of significant interest in the study of neurodegenerative disorders.[3]

The dual role of 3-HAA itself is also a subject of intense research. It has been shown to possess both pro-oxidant and antioxidant properties, contributing to both neuronal damage and protection depending on the cellular context.[4] This highlights the importance of accurately measuring its concentration in biological samples to understand its contribution to health and disease.

The Role of this compound in Quantitative Analysis

In the realm of quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are the gold standard for achieving accuracy and precision. This compound (3-HAA-d3) is the deuterated analogue of 3-HAA and serves as an ideal internal standard for its quantification. By introducing a known amount of 3-HAA-d3 into a biological sample at an early stage of preparation, it co-elutes with the endogenous, non-labeled 3-HAA during liquid chromatography and is detected by the mass spectrometer. The ratio of the signal from the endogenous analyte to the signal from the stable isotope-labeled internal standard allows for precise quantification, as it corrects for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the ionization of the analyte.

Quantitative Data for LC-MS/MS Analysis of 3-Hydroxyanthranilic Acid

The following tables summarize key quantitative parameters for the analysis of 3-hydroxyanthranilic acid using LC-MS/MS with 3-HAA-d3 as an internal standard. These values are compiled from various published methods and may vary depending on the specific instrumentation, chromatographic conditions, and sample matrix.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |

| 3-Hydroxyanthranilic Acid | 154.0 | 136.0 | Not specified | [5] |

| This compound | Not specified | Not specified | Not specified | |

| Note: Specific MRM transitions for 3-HAA-d3 were not explicitly detailed in the provided search results. These would typically be a +3 Da shift from the precursor and/or product ion of the unlabeled compound. |

| Parameter | Value | Matrix | Reference |

| Linearity Range | 1.2 - 5000 ng/mL | Serum | [5] |

| Lower Limit of Quantification (LLOQ) | 2.4 ng/mL | Serum | [5] |

| Upper Limit of Quantification (ULOQ) | 5000 ng/mL | Serum | [5] |

| Linearity Range | 1.6 - 780 nmol/L | Plasma | [6] |

| Calibration Range | 2 - 19837 nmol/L | Cerebrospinal Fluid (CSF) | [6] |

Experimental Protocols

Sample Preparation from Human Plasma and Cerebrospinal Fluid (CSF)

This protocol is a generalized procedure based on common methodologies for the extraction of kynurenine pathway metabolites.[1][7]

Materials:

-

Human plasma or CSF samples

-

Internal Standard (IS) working solution containing 3-HAA-d3 (concentration to be optimized, typically in the range of the expected endogenous analyte concentration)

-

Ice-cold methanol (B129727) (MeOH)

-

Acidified mobile phase (e.g., 0.2% formic acid in water)

-

Centrifuge capable of refrigeration

-

Nitrogen evaporator

Procedure:

-

Thaw plasma or CSF samples at room temperature.

-

In a microcentrifuge tube, add 10 µL of the IS working solution to 10 µL of the plasma or CSF sample. For calibration standards, use 10 µL of the calibration standard solution instead of the sample.

-

Add 10 µL of acidified mobile phase.

-

To precipitate proteins, add 150 µL of ice-cold MeOH.

-

Vortex the mixture and incubate at -20°C for 30 minutes.

-

Centrifuge at 3000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 40 µL of acidified mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS conditions. Specific parameters should be optimized for the instrument in use.

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Luna C18).[5]

-

Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid).

-

Mobile Phase B: Acetonitrile or methanol with an acidic modifier.

-

Gradient: A gradient elution starting with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As specified in Table 1. The transitions for 3-HAA-d3 and other kynurenine pathway metabolites should be optimized.

-

Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity.

Visualizations

Kynurenine Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. Observing 3-hydroxyanthranilate-3,4-dioxygenase in action through a crystalline lens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-Hydroxykynurenine and 3-hydroxyanthranilic acid generate hydrogen peroxide and promote alpha-crystallin cross-linking by metal ion reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Simultaneous Separation and Detection of Nine Kynurenine Pathway Metabolites by Reversed-Phase Liquid Chromatography-Mass Spectrometry: Quantitation of Inflammation in Human Cerebrospinal Fluid and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

A Technical Guide to the Properties and Potential of Deuterated 3-Hydroxyanthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-hydroxyanthranilic acid (3-HAA), a key metabolite of the tryptophan kynurenine (B1673888) pathway, and explores the potential benefits of its deuterated form in research and drug development. While specific experimental data on deuterated 3-HAA is not extensively available in public literature, this document extrapolates its potential properties based on the known characteristics of 3-HAA and the established principles of deuteration in medicinal chemistry.

Introduction to 3-Hydroxyanthranilic Acid (3-HAA)

3-Hydroxyanthranilic acid is an intermediate product in the metabolism of tryptophan.[1][2][3] It is an oxidation product of tryptophan metabolism and is considered a redox-active compound with diverse biological activities.[4][5][6] 3-HAA has garnered interest for its anti-inflammatory, neuroprotective, and lipid-lowering effects, making it a subject of investigation for cardiovascular diseases, tumors, and metabolic disorders.[7] It is known to be a free radical scavenger but has also been implicated as a potential carcinogen.[1][6]

Physicochemical Properties

The fundamental properties of non-deuterated 3-HAA are well-characterized and provide a baseline for understanding its deuterated analogue.

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | --INVALID-LINK-- |

| Molar Mass | 153.137 g/mol | --INVALID-LINK-- |

| Appearance | Powder | --INVALID-LINK-- |

| Melting Point | 240–265 °C (decomposes) | --INVALID-LINK-- |

| Solubility in water | Low | --INVALID-LINK-- |

| UV-vis (λmax) | 298 nm | --INVALID-LINK-- |

The Rationale for Deuteration

Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen.[8] The substitution of hydrogen with deuterium at specific positions in a molecule can significantly alter its metabolic profile. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[8] This "kinetic isotope effect" can lead to several desirable pharmacokinetic modifications:

-

Increased Metabolic Stability: Reduced rate of metabolism can lead to a longer plasma half-life.[8]

-

Improved Bioavailability: A higher concentration of the parent drug may reach systemic circulation.[8]

-

Reduced Toxic Metabolites: Blocking certain metabolic pathways can decrease the formation of harmful byproducts.[8]

-

Enhanced Efficacy: A longer duration of action may improve therapeutic outcomes.

The approval of deuterated drugs like Austedo® (deutetrabenazine) and Sotyktu™ (deucravacitinib) has validated this approach in drug development.[8]

Metabolism of 3-Hydroxyanthranilic Acid

3-HAA is a central molecule in the kynurenine pathway of tryptophan metabolism.[7][9] It is formed from 3-hydroxykynurenine by the enzyme kynureninase.[2] Subsequently, 3-HAA is a substrate for 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), which converts it to 2-amino-3-carboxymuconate-semialdehyde (ACMS).[9] ACMS is an unstable intermediate that can either spontaneously cyclize to form quinolinic acid, an NMDA receptor agonist, or be enzymatically converted to picolinic acid.[9]

Metabolic Pathway of 3-Hydroxyanthranilic Acid

Caption: Metabolic conversion of Tryptophan to downstream metabolites via 3-HAA.

Potential Impact of Deuteration on 3-HAA

Deuterating 3-HAA at metabolically active sites could potentially alter its pharmacokinetic and pharmacodynamic profile. The primary site of metabolic activity on the 3-HAA molecule itself is the aromatic ring, which is oxidized by 3-HAO. While deuteration of the aromatic ring is possible, the C-H bonds are generally stable. A more likely strategy would involve deuteration of precursor molecules in a way that affects the enzymatic processes leading to or from 3-HAA.

However, if we consider deuteration of the 3-HAA molecule, potential benefits could include:

-

Modulation of 3-HAO activity: Deuteration at the positions involved in the dioxygenase reaction could slow the conversion of 3-HAA to ACMS. This would lead to an accumulation of 3-HAA and a reduction in the downstream production of quinolinic acid.

-

Altered Pharmacokinetics: While specific data is lacking, deuteration could potentially influence the absorption, distribution, and excretion of 3-HAA, though the primary benefit is typically seen in blocking metabolism.

Experimental Protocols

While protocols for deuterated 3-HAA are not available, the synthesis of radiolabeled 3-HAA has been described, and similar principles would apply to the synthesis of a deuterated version.

General Workflow for Synthesis and Analysis

References

- 1. 3-Hydroxyanthranilic Acid | C7H7NO3 | CID 86 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyanthranilic acid (HMDB0001476) [hmdb.ca]

- 3. 3-Hydroxyanthranilic acid - Wikipedia [en.wikipedia.org]

- 4. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

Synthesis and Chemical Structure of 3-Hydroxyanthranilic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical structure of 3-Hydroxyanthranilic Acid-d3. The information presented herein is intended to support research and development activities where this isotopically labeled compound is utilized, such as in metabolic studies, as an internal standard for quantitative analysis, or in mechanistic investigations.

Chemical Structure and Properties

This compound is the deuterated analog of 3-Hydroxyanthranilic acid, an intermediate in the metabolism of tryptophan. The "-d3" designation indicates that three hydrogen atoms on the aromatic ring have been replaced by deuterium (B1214612). Specifically, the compound is 2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-amino-3-hydroxy-4,5,6-trideuteriobenzoic acid |

| Synonyms | 3-Hydroxyanthranilic Acid-4,5,6-d3, 2-Amino-3-hydroxybenzoic Acid-d3 |

| CAS Number | 1794970-56-1[1] |

| Molecular Formula | C₇H₄D₃NO₃[2] |

| Molecular Weight | 156.15 g/mol [1][2] |

| Appearance | Off-white to light yellow solid |

| Purity | >95% (as specified by commercial suppliers)[1] |

| Storage | -20°C[1] |

Proposed Synthesis of this compound

Stage 1: Synthesis of 3-Hydroxyanthranilic Acid

The synthesis of the unlabeled precursor, 3-Hydroxyanthranilic acid (2-amino-3-hydroxybenzoic acid), can be achieved through the nitration of 3-hydroxybenzoic acid followed by the reduction of the resulting nitro derivative.

Experimental Protocol: Synthesis of 3-Hydroxyanthranilic Acid

-

Nitration of 3-Hydroxybenzoic Acid:

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 10 g of 3-hydroxybenzoic acid in 50 mL of concentrated sulfuric acid.

-

Slowly add a nitrating mixture (10 mL of concentrated nitric acid in 20 mL of concentrated sulfuric acid) dropwise to the solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture onto 200 g of crushed ice. The precipitate, primarily 3-hydroxy-2-nitrobenzoic acid and 3-hydroxy-4-nitrobenzoic acid, is collected by vacuum filtration and washed with cold water.

-

-

Reduction of the Nitro Group:

-

Suspend the crude nitro-hydroxybenzoic acid mixture in 100 mL of ethanol (B145695) in a round-bottom flask.

-

Add 20 g of tin(II) chloride dihydrate and 50 mL of concentrated hydrochloric acid.

-

Heat the mixture to reflux for 3 hours. The solution should become clear.

-

Cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

The resulting precipitate, 3-Hydroxyanthranilic acid, is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from hot water or a mixture of ethanol and water.

-

Stage 2: Deuteration of 3-Hydroxyanthranilic Acid

The introduction of deuterium atoms onto the aromatic ring can be accomplished via a heterogeneous catalytic H-D exchange reaction using deuterium oxide (D₂O) as the deuterium source.

Experimental Protocol: Synthesis of this compound

-

Catalytic H-D Exchange:

-

In a high-pressure reaction vessel, combine 1 g of 3-Hydroxyanthranilic acid and 100 mg of 10% Platinum on carbon (Pt/C) catalyst.

-

Add 20 mL of deuterium oxide (D₂O, 99.8 atom % D).

-

Seal the vessel and purge with deuterium gas (D₂).

-

Heat the mixture to 150°C with vigorous stirring for 24 hours under a D₂ atmosphere (10 bar).

-

Cool the reaction vessel to room temperature and carefully vent the deuterium gas.

-

Filter the mixture to remove the Pt/C catalyst.

-

Lyophilize the filtrate to remove the D₂O and obtain the crude this compound.

-

The product can be further purified by recrystallization from D₂O.

-

Characterization Data

The following tables summarize the expected analytical data for this compound. The data for the deuterated compound are predicted based on the known data for the non-deuterated analog.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | -COOH |

| ~9.5 | br s | 1H | -OH |

| ~7.0 | br s | 2H | -NH₂ |

| N/A | - | - | Aromatic C4-H |

| N/A | - | - | Aromatic C5-H |

| N/A | - | - | Aromatic C6-H |

Note: The aromatic protons at positions 4, 5, and 6 are expected to be absent in the ¹H NMR spectrum of the d3-labeled compound due to deuterium substitution.

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O |

| ~147 | C3-OH |

| ~138 | C1 |

| ~125 | C2-NH₂ |

| ~120 (C-D coupling) | C6 |

| ~118 (C-D coupling) | C4 |

| ~115 (C-D coupling) | C5 |

Note: The carbon signals for C4, C5, and C6 are expected to show coupling to deuterium, resulting in multiplets and a decrease in signal intensity.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragmentation Ions (m/z) |

| ESI+ | 157.08 | 139.07 (M+H-H₂O)⁺, 111.07 (M+H-H₂O-CO)⁺ | |

| ESI- | 155.06 | 111.05 (M-H-CO₂)⁻ |

Note: The molecular ion peaks are shifted by +3 Da compared to the unlabeled compound due to the presence of three deuterium atoms.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed two-stage synthesis of this compound.

References

3-Hydroxyanthranilic Acid-d3: A Technical Guide to its Application as a Metabolite Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyanthranilic acid (3-HAA) is a crucial intermediate metabolite in the kynurenine (B1673888) pathway, the primary route of tryptophan catabolism.[1][2] Emerging evidence highlights the dual role of 3-HAA, exhibiting both pro-oxidant and antioxidant properties, and its involvement in a spectrum of physiological and pathological processes.[1][2] Dysregulation of the kynurenine pathway and concomitant alterations in 3-HAA levels have been implicated in a range of disorders, including neurodegenerative diseases, cancer, cardiovascular conditions, and inflammatory diseases. This has positioned 3-HAA as a promising biomarker for disease diagnosis, prognosis, and monitoring of therapeutic interventions. The stable isotope-labeled analogue, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), serves as an essential internal standard for accurate and precise quantification of 3-HAA in complex biological matrices by mass spectrometry. This technical guide provides an in-depth overview of 3-HAA as a metabolite biomarker, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Quantitative Data

The concentration of 3-HAA in biological fluids is a key indicator of kynurenine pathway activity and can be significantly altered in various disease states. The use of 3-HAA-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays is critical for achieving accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.

Table 1: Plasma Concentrations of 3-Hydroxyanthranilic Acid in Various Conditions

| Condition | Patient Population | 3-HAA Concentration (mean ± SD/SEM or range) | Control Concentration (mean ± SD/SEM or range) | Reference |

| Non-Small Cell Lung Cancer | 19 patients | Significantly higher than controls | - | [3] |

| Osteoporosis | 29 patients | 1.04 ± 0.10 nM | 7.89 ± 1.15 nM | [4] |

| Bladder Cancer (urine) | Untreated patients | Significantly higher than controls | - | [5] |

| Alzheimer's Disease | - | -0.42 (Standardized Mean Difference) | - | [6] |

| Healthy Volunteers | 10 individuals | - | - | [3] |

| Healthy Males | - | - | 16 ± 6 nM | [6] |

Table 2: Cerebrospinal Fluid (CSF) Concentrations of 3-Hydroxyanthranilic Acid in Various Conditions

| Condition | Patient Population | 3-HAA Concentration (mean ± SD/SEM or range) | Control Concentration (mean ± SD/SEM or range) | Reference |

| Acute Encephalitis | 14 patients | Decreased compared to controls | - | [7] |

| Alzheimer's Disease | - | - | - | [6] |

| Healthy Males | - | - | 1.2 ± 0.5 nM | [6] |

Experimental Protocols

Accurate quantification of 3-HAA relies on robust and validated analytical methods. LC-MS/MS is the gold standard for this purpose, offering high sensitivity and specificity, especially when coupled with the use of a stable isotope-labeled internal standard like 3-HAA-d3.

Protocol: Quantification of 3-HAA in Human Plasma using LC-MS/MS

This protocol provides a general framework. Specific parameters may require optimization based on the instrumentation and specific study requirements.

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma, add 10 µL of a working solution of 3-HAA-d3 (internal standard) in methanol (B129727).

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute 3-HAA, followed by a wash and re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

3-HAA: The precursor ion (Q1) is m/z 154.1, and a common product ion (Q3) is m/z 108.1.

-

3-HAA-d3: The precursor ion (Q1) is m/z 157.1, and the corresponding product ion (Q3) is m/z 111.1.

-

-

Data Analysis: The peak area ratio of 3-HAA to 3-HAA-d3 is used to construct a calibration curve from standards of known concentrations. This curve is then used to determine the concentration of 3-HAA in the unknown samples.

Signaling Pathways and Experimental Workflows

The Kynurenine Pathway and the Fate of 3-Hydroxyanthranilic Acid

3-HAA is a pivotal metabolite in the kynurenine pathway. It is synthesized from 3-hydroxykynurenine by the enzyme kynureninase and is subsequently converted to the neurotoxin quinolinic acid by 3-hydroxyanthranilic acid 3,4-dioxygenase (3-HAAO).

3-HAA-Mediated Antioxidant Response: The Nrf2/HO-1 Pathway

3-HAA has been shown to exert antioxidant and anti-inflammatory effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes, most notably heme oxygenase-1 (HO-1).

Experimental Workflow for Biomarker Discovery using 3-HAA-d3

A typical biomarker discovery workflow using 3-HAA-d3 as an internal standard involves several key stages, from sample collection to data analysis and interpretation.

Conclusion

3-Hydroxyanthranilic acid is a metabolite of significant interest due to its multifaceted roles in health and disease. Its quantification in biological samples, facilitated by the use of the stable isotope-labeled internal standard 3-HAA-d3, provides a valuable tool for researchers and clinicians. The presented data, protocols, and pathway diagrams offer a comprehensive technical resource for professionals in drug development and biomedical research, enabling a deeper understanding and application of 3-HAA as a metabolite biomarker. Further research into the precise mechanisms of 3-HAA action and its validation in large clinical cohorts will continue to solidify its role in precision medicine.

References

- 1. Crystal structure of 3-hydroxyanthranilic acid 3,4-dioxygenase from Saccharomyces cerevisiae: A special subgroup of the type III extradiol dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Concentration of Free and Conjugated 3-Hydroxyanthranilic Acid in the Urine of Bladder Tumour Patients Before and After Therapy, Measured with an Enzymatic Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cerebrospinal fluid metabolites in tryptophan-kynurenine and nitric oxide pathways: biomarkers for acute neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 3-Hydroxyanthranilic Acid-d3 in Advancing Neuroinflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in a multitude of neurodegenerative diseases. The kynurenine (B1673888) pathway, a major route of tryptophan metabolism, has emerged as a key player in the intricate signaling cascades that govern neuroinflammatory processes. Within this pathway, 3-hydroxyanthranilic acid (3-HAA) exhibits a dualistic role, implicated in both neurotoxic and neuroprotective mechanisms. This technical guide delves into the multifaceted functions of 3-HAA in neuroinflammation and highlights the pivotal role of its deuterated stable isotope, 3-Hydroxyanthranilic Acid-d3 (d3-3-HAA), as an indispensable tool for precise and accurate quantification in complex biological matrices. This document provides an in-depth overview of the kynurenine pathway, the anti-inflammatory signaling of 3-HAA, detailed experimental protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with d3-3-HAA as an internal standard, and a summary of its quantitative effects on inflammatory mediators.

Introduction: The Kynurenine Pathway and Neuroinflammation

Over 95% of dietary tryptophan is metabolized through the kynurenine pathway, leading to the production of several neuroactive compounds.[1][2] This pathway is intricately linked to the immune system and is often upregulated during inflammatory conditions.[3] In the context of the central nervous system (CNS), the balance between the neuroprotective and neurotoxic branches of the kynurenine pathway is crucial for neuronal health.[4] An imbalance, often triggered by inflammatory stimuli, is associated with the pathogenesis of various neuropsychiatric and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3][5][6]

Key metabolites in this pathway include kynurenic acid (KYNA), which is generally considered neuroprotective due to its antagonist activity at ionotropic glutamate (B1630785) receptors, and quinolinic acid (QUIN), a potent NMDA receptor agonist with well-established neurotoxic properties.[4][5] 3-Hydroxyanthranilic acid (3-HAA) is a precursor to quinolinic acid but also possesses intrinsic biological activities that are of significant interest in neuroinflammation research.[7][8] While some studies have pointed to its potential neurotoxicity, a growing body of evidence highlights its anti-inflammatory and neuroprotective effects.[7][8][9]

The Dual Role of 3-Hydroxyanthranilic Acid in Neuroinflammation

3-HAA's role in neuroinflammation is complex and context-dependent. It has been shown to exert both pro-inflammatory and anti-inflammatory effects, making it a fascinating target for therapeutic intervention.

Anti-inflammatory and Neuroprotective Effects

Recent research has illuminated the potent anti-inflammatory properties of 3-HAA, particularly within the CNS. Studies have demonstrated that 3-HAA can suppress the production of pro-inflammatory cytokines and chemokines in glial cells, which are the primary immune cells of the brain.[7][10] This suppression of inflammatory mediators can, in turn, reduce cytokine-induced neuronal death.[7]

A key mechanism underlying the anti-inflammatory action of 3-HAA is the induction of hemeoxygenase-1 (HO-1).[7] HO-1 is a cytoprotective enzyme with potent anti-inflammatory and antioxidant properties.[7] In astrocytes, 3-HAA has been shown to be a highly effective inducer of HO-1 expression, a response that is further enhanced in the presence of pro-inflammatory cytokines.[7] This suggests a feedback mechanism where 3-HAA can counteract inflammatory insults by upregulating a protective cellular response.

Potential Neurotoxic Effects

Conversely, 3-HAA is also a precursor to the excitotoxin quinolinic acid.[6] Furthermore, some studies have suggested that at high concentrations, 3-HAA itself can be neurotoxic, potentially through the generation of reactive oxygen species and the induction of apoptosis.[9][11] This dual functionality underscores the importance of maintaining homeostatic control over the kynurenine pathway and the concentration of its metabolites.

The Critical Role of this compound in Research

To accurately investigate the nuanced role of 3-HAA in neuroinflammation, precise and reliable quantification of its levels in various biological samples is paramount. This is where the use of stable isotope-labeled internal standards, such as this compound (d3-3-HAA), becomes essential.

In liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for quantifying small molecules in complex mixtures, an internal standard is a compound added to a sample in a known amount to aid in the quantification of an analyte. A stable isotope-labeled internal standard, like d3-3-HAA, is chemically identical to the analyte of interest (3-HAA) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).

The use of d3-3-HAA offers several advantages:

-

Correction for Matrix Effects: Biological matrices like plasma, cerebrospinal fluid (CSF), and brain tissue homogenates are complex and can interfere with the ionization of the analyte, leading to signal suppression or enhancement. Since d3-3-HAA has nearly identical physicochemical properties to 3-HAA, it experiences the same matrix effects, allowing for accurate correction.

-

Compensation for Sample Loss: During sample preparation steps such as extraction and purification, some of the analyte may be lost. By adding d3-3-HAA at the beginning of the workflow, any losses will affect both the analyte and the internal standard equally, ensuring that the ratio of their signals remains constant.

-

Improved Accuracy and Precision: The use of a stable isotope-labeled internal standard significantly improves the accuracy and precision of quantification, which is crucial for obtaining reliable and reproducible research data.

Quantitative Data on the Effects of 3-HAA

The following tables summarize quantitative data from studies investigating the effects of 3-HAA on inflammatory markers.

Table 1: Dose-Dependent Suppression of IP-10 Production by 3-HAA in Human Astrocytes

| 3-HAA Concentration (µM) | IP-10 Production (% of Control) |

| 0 | 100% |

| 10 | ~80% |

| 25 | ~60% |

| 50 | ~40% |

| 100 | ~20% |

| Data synthesized from a study where primary human astrocyte cultures were treated with varying concentrations of 3-HAA in the presence of 10 ng/mL of IL-1β for 24 hours. IP-10 levels were determined by ELISA.[4] |

Table 2: Inhibition of Pro-inflammatory Cytokine and Chemokine Production by 3-HAA (100 µM) in Glial Cells

| Cell Type | Stimulant | Target | % Inhibition (Mean) |

| Microglia | PIC (10 µg/mL) | TNF-α | ~60% |

| Microglia | LPS (100 ng/mL) | TNF-α | ~75% |

| Astrocytes | IL-1β (10 ng/mL) | IP-10 | ~80% |

| Astrocytes | PIC (10 µg/mL) | IP-10 | ~50% |

| Astrocytes | IL-1β/IFN-γ (10 ng/mL each) | IP-10 | ~90% |

| Data represents the percentage of inhibition by 100 µM 3-HAA on cytokine/chemokine production in primary human microglia and astrocytes stimulated with various inflammatory agents.[4] |

Experimental Protocols

This section provides detailed methodologies for the quantification of 3-HAA using LC-MS/MS with d3-3-HAA as an internal standard, and for assessing HO-1 induction.

LC-MS/MS Quantification of 3-HAA in Brain Tissue

This protocol is a synthesized example based on common methodologies for the analysis of kynurenine pathway metabolites.[3][4]

5.1.1. Materials and Reagents

-

3-Hydroxyanthranilic Acid (3-HAA) standard

-

This compound (d3-3-HAA) internal standard

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Deionized water

-

Brain tissue samples

5.1.2. Preparation of Standard and Internal Standard Solutions

-

Primary Stock Solutions (1 mg/mL): Prepare primary stock solutions of 3-HAA and d3-3-HAA in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 3-HAA primary stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

-

Internal Standard Spiking Solution: Prepare a working solution of d3-3-HAA at a fixed concentration (e.g., 100 ng/mL) in methanol.

5.1.3. Sample Preparation

-

Homogenization: Homogenize frozen brain tissue samples in 5 volumes (w/v) of ice-cold HPLC-grade methanol.

-

Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Collect the supernatants.

-

Internal Standard Spiking: To 50 µL of supernatant, add 10 µL of the d3-3-HAA internal standard spiking solution.

-

Protein Precipitation: Add 400 µL of ice-cold methanol, vortex, and incubate at -20°C for 1 hour.

-

Final Centrifugation: Centrifuge at 10,000 x g at 4°C for 10 minutes.

-

Sample Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

5.1.4. LC-MS/MS Parameters

-

LC System: A standard UHPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 3-HAA from other metabolites (e.g., 5% B to 95% B over 10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

3-HAA: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on the instrument). A common transition is 154.1 -> 108.1.

-

d3-3-HAA: Precursor ion (m/z) -> Product ion (m/z) (e.g., 157.1 -> 111.1).

-

5.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of 3-HAA to d3-3-HAA against the concentration of the 3-HAA standards.

-

Determine the concentration of 3-HAA in the samples by interpolating their peak area ratios from the calibration curve.

Western Blot Analysis of Hemeoxygenase-1 (HO-1) Induction

This protocol is based on standard Western blotting procedures to assess protein expression.[7]

5.2.1. Cell Culture and Treatment

-

Culture primary human astrocytes to confluence in appropriate cell culture plates.

-

Treat the cells with varying concentrations of 3-HAA (e.g., 0, 25, 50, 100 µM) with or without a pro-inflammatory stimulus (e.g., 10 ng/mL IL-1β) for 24 hours.

5.2.2. Protein Extraction

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

5.2.3. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

5.2.4. SDS-PAGE and Western Blotting

-

Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against HO-1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.

5.2.5. Densitometric Analysis

-

Quantify the band intensities for HO-1 and the loading control using image analysis software (e.g., ImageJ).

-

Calculate the relative HO-1 expression by normalizing the HO-1 band intensity to the corresponding loading control band intensity.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

Caption: Anti-inflammatory Signaling of 3-HAA in Astrocytes.

Caption: Experimental Workflow for LC-MS/MS Analysis of 3-HAA.

Conclusion

3-Hydroxyanthranilic acid is a metabolite of the kynurenine pathway with a complex and significant role in the regulation of neuroinflammation. Its ability to suppress pro-inflammatory responses and induce the cytoprotective enzyme hemeoxygenase-1 in glial cells positions it as a promising area of research for the development of novel therapeutics for neurodegenerative diseases. The accurate and precise quantification of 3-HAA in biological systems is critical for elucidating its exact mechanisms of action and its potential as a biomarker. The use of this compound as an internal standard in LC-MS/MS analysis is an indispensable technique for achieving the high-quality, reproducible data required to advance our understanding of this intriguing molecule and its role in brain health and disease. This technical guide provides a foundational resource for researchers embarking on the study of 3-HAA in the context of neuroinflammation.

References

- 1. Application of the optimized and validated LC-MS method for simultaneous quantification of tryptophan metabolites in culture medium from cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxykynurenine and 3-Hydroxyanthranilic Acid Enhance the Toxicity Induced by Copper in Rat Astrocyte Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Kynurenine pathway metabolism following prenatal KMO inhibition and in Mecp2+/− mice, using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Characterization of the Kynurenine Pathway in Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

3-Hydroxyanthranilic Acid-d3 and its Pivotal Role in Oxidative Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyanthranilic acid (3-HAA), a key intermediate in the kynurenine (B1673888) pathway of tryptophan metabolism, exhibits a fascinating and complex relationship with oxidative stress. Possessing both pro-oxidant and antioxidant properties, its activity is highly dependent on the cellular microenvironment. This technical guide provides an in-depth exploration of the mechanisms governing this dual role, the signaling pathways involved, and detailed experimental protocols for its investigation. Furthermore, we introduce the potential of its deuterated analog, 3-Hydroxyanthranilic Acid-d3 (3-HAA-d3), as a novel tool to probe and mitigate oxidative damage, leveraging the kinetic isotope effect. This document is intended to be a comprehensive resource for researchers in drug discovery and development, providing the foundational knowledge and practical methodologies to explore the therapeutic potential of modulating 3-HAA activity.

Introduction: The Kynurenine Pathway and Oxidative Stress

The kynurenine pathway (KP) is the primary metabolic route for tryptophan degradation in mammals, producing a cascade of neuroactive and immunomodulatory metabolites.[1][2][3] Dysregulation of the KP has been implicated in a host of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, with oxidative stress being a central theme.[3][4] One of the most intriguing metabolites in this pathway is 3-hydroxyanthranilic acid (3-HAA). It is a redox-active molecule that can either exacerbate or ameliorate oxidative stress, making it a critical node in cellular homeostasis.[5][6] Understanding the intricate balance of 3-HAA's actions is paramount for developing targeted therapeutic strategies.

The Dual Nature of 3-Hydroxyanthranilic Acid in Oxidative Stress

3-HAA's contribution to the cellular redox state is a double-edged sword, capable of both generating and quenching reactive oxygen species (ROS). This duality is largely dictated by the presence or absence of transition metal ions.[1][7]

Pro-oxidant Activity: A Catalyst for ROS Production

In the presence of redox-active metal ions such as copper (Cu²⁺) and iron (Fe³⁺), 3-HAA can act as a pro-oxidant.[7][8] It reduces these metals to their lower oxidation states (Cu⁺ and Fe²⁺), which can then participate in Fenton-like reactions to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).[1][7] This process can lead to significant oxidative damage to lipids, proteins, and DNA. The auto-oxidation of 3-HAA itself also generates superoxide (B77818) radicals (O₂•⁻) and H₂O₂.[4]

Antioxidant Activity: A Scavenger of Free Radicals

Conversely, in the absence of transition metals, 3-HAA demonstrates potent antioxidant properties.[1] It is an excellent scavenger of peroxyl radicals (ROO•), reacting faster than the well-known antioxidant Trolox.[1] This free radical scavenging activity is attributed to the phenolic hydroxyl group, which can readily donate a hydrogen atom to neutralize reactive species.[9] Furthermore, 3-HAA can induce the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), a key component of the cellular defense against oxidative stress, via the Nrf2 signaling pathway.[10]

Signaling Pathways

The Kynurenine Pathway

The metabolic cascade leading to and from 3-HAA is central to its biological effects. The following diagram illustrates the key steps of the kynurenine pathway.

Dual Role of 3-HAA in Oxidative Stress

The following diagram illustrates the divergent roles of 3-HAA in the presence and absence of metal ions, leading to either pro-oxidant or antioxidant effects.

This compound: A Tool for Mitigating Oxidative Stress

While experimental data on this compound is currently limited, the principles of the kinetic isotope effect (KIE) suggest its potential as a valuable research tool and therapeutic agent.

The Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium (B1214612), results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[11] Consequently, reactions that involve the cleavage of this bond proceed at a slower rate.[11] This phenomenon, known as the deuterium kinetic isotope effect, has been exploited in drug development to slow down metabolic processes and enhance drug stability.[12]

Theoretical Application to Oxidative Stress

Many oxidative damage processes involve the abstraction of a hydrogen atom from a molecule by a free radical. In the case of 3-HAA, deuteration at specific positions on the aromatic ring could slow down its auto-oxidation and its reaction with certain ROS, thereby potentially reducing its pro-oxidant effects while preserving or even enhancing its radical scavenging capabilities. The use of 3-HAA-d3 in experimental models could help to dissect the specific mechanisms of its redox activity and provide a novel strategy for cytoprotection against oxidative stress.

Quantitative Data

The following table summarizes key quantitative data related to 3-HAA and its role in biological systems.

| Parameter | Value | Context | Reference(s) |

| Neurotoxicity (in vitro) | 10-1000 µM | Dose-dependent reduction in viability of cerebellar granule neurons. | [13] |

| Apoptosis Induction (in vitro) | 200 µM | Induction of apoptosis in THP-1 and U973 monocyte-derived cells. | [14] |

| 3-HAO Inhibition (Ki of Anthranilic Acid) | 40 µM | Competitive inhibition of 3-hydroxyanthranilic acid oxidase. | [15] |

| Brain Concentration (Rat) | ~16 nmol/g | After administration of a 3-HAO inhibitor. | [16] |

| Brain Concentration (Rat - Control) | Undetectable | In control animals without inhibitor treatment. | [11] |

| Brain Concentration (Rat - Stroke Model) | Detectable | Exclusively in infarcted regions 2, 5, and 21 days post-stroke. | [11] |

Experimental Protocols

Measurement of Cellular Reactive Oxygen Species (ROS) using DCFH-DA

This protocol describes a method to quantify intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).

Workflow Diagram:

Detailed Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density appropriate for the cell line and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of 3-HAA, with and without the addition of metal ions (e.g., FeCl₃ or CuSO₄), for the desired time period. Include appropriate positive (e.g., H₂O₂) and negative controls.

-

Probe Loading: Remove the treatment media and wash the cells once with a serum-free medium. Add 10 µM DCFH-DA in a serum-free medium to each well.

-

Incubation: Incubate the plate at 37°C for 30-45 minutes in the dark.

-

Washing: Gently wash the cells twice with a phosphate-buffered saline (PBS) to remove any unloaded probe.

-

Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8]

Assessment of Lipid Peroxidation via Thiobarbituric Acid Reactive Substances (TBARS) Assay

This assay quantifies malondialdehyde (MDA), a major product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored product.

Workflow Diagram:

Detailed Methodology:

-

Sample Preparation: Prepare cell lysates or tissue homogenates in a suitable buffer (e.g., RIPA buffer).

-

Acid Precipitation: Add an equal volume of 10% Trichloroacetic Acid (TCA) to the sample to precipitate proteins. Incubate on ice for 15 minutes.

-

Centrifugation: Centrifuge the samples at ~3000 x g for 15 minutes at 4°C. Carefully collect the supernatant.

-

TBA Reaction: Add an equal volume of 0.67% Thiobarbituric Acid (TBA) to the supernatant.

-

Heating: Incubate the mixture in a boiling water bath for 60 minutes to allow for the formation of the MDA-TBA adduct.

-

Cooling: Cool the samples on ice to stop the reaction.

-

Absorbance Measurement: Measure the absorbance of the samples at 532 nm using a spectrophotometer. The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA.[3][5]

Nrf2 Activation Assay

This protocol outlines a method to assess the activation of the transcription factor Nrf2, a key regulator of the antioxidant response.

Workflow Diagram:

Detailed Methodology:

-

Cell Treatment: Culture cells and treat with 3-HAA for a specified time. Include a known Nrf2 activator as a positive control (e.g., sulforaphane).

-

Nuclear Extraction: Harvest the cells and perform nuclear extraction using a commercial kit or a standard protocol to isolate the nuclear proteins.

-

Protein Quantification: Determine the protein concentration of the nuclear extracts using a suitable method (e.g., BCA assay).

-

ELISA-based Assay: Use a commercially available Nrf2 transcription factor assay kit. This typically involves incubating the nuclear extracts in wells coated with an oligonucleotide containing the Nrf2 consensus binding site. Activated Nrf2 from the extract will bind to the DNA.

-

Detection and Analysis: The bound Nrf2 is then detected using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a colorimetric substrate. The absorbance is read at 450 nm, and the results are expressed as the fold change in Nrf2 activity compared to the untreated control.[9][17]

Conclusion

3-Hydroxyanthranilic acid is a metabolite of profound interest in the study of oxidative stress due to its context-dependent pro- and antioxidant activities. Its intricate relationship with cellular redox homeostasis presents both challenges and opportunities for therapeutic intervention. The use of its deuterated analog, 3-HAA-d3, offers a promising, yet largely unexplored, avenue for dissecting its mechanisms of action and for developing novel cytoprotective strategies. The experimental protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary tools and knowledge to further unravel the complexities of 3-HAA and to harness its potential in the fight against diseases rooted in oxidative stress.

References

- 1. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]

- 2. 2.4. TBARS Assay [bio-protocol.org]

- 3. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 4. oxfordbiomed.com [oxfordbiomed.com]

- 5. mmpc.org [mmpc.org]

- 6. bioquochem.com [bioquochem.com]

- 7. Presence of 3-hydroxyanthranilic acid in rat tissues and evidence for its production from anthranilic acid in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. doc.abcam.com [doc.abcam.com]

- 9. raybiotech.com [raybiotech.com]

- 10. On the benefits of the tryptophan metabolite 3-hydroxyanthranilic acid in Caenorhabditis elegans and mouse aging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Hydroxi-Anthranilic Acid is Early Expressed in Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. 3-Hydroxyanthranilic acid, an L-tryptophan metabolite, induces apoptosis in monocyte-derived cells stimulated by interferon-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. On the Biological Importance of the 3-hydroxyanthranilic Acid: Anthranilic Acid Ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-Hydroxyanthranilic acid accumulation following administration of the 3-hydroxyanthranilic acid 3,4-dioxygenase inhibitor NCR-631 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. abcam.com [abcam.com]

A Technical Guide to 3-Hydroxyanthranilic Acid and its Deuterated Analog for Advanced Research

An In-depth Exploration of the Discovery, Synthesis, and Application of 3-Hydroxyanthranilic Acid and 3-Hydroxyanthranilic Acid-d3 in Drug Development and Metabolomic Studies.

This technical guide provides a comprehensive overview of 3-Hydroxyanthranilic Acid (3-HAA), a critical metabolite of tryptophan, and its deuterated analog, this compound (3-HAA-d3). Tailored for researchers, scientists, and drug development professionals, this document delves into the historical context of 3-HAA discovery, its biochemical significance, and the modern applications of its isotopically labeled form in quantitative analytical methodologies.

Introduction: Discovery and Significance of 3-Hydroxyanthranilic Acid

3-Hydroxyanthranilic acid is a key intermediate in the kynurenine (B1673888) pathway, the primary route for tryptophan metabolism in mammals. Its discovery is intrinsically linked to the broader elucidation of this complex biochemical cascade. Initially identified as a product of tryptophan degradation, 3-HAA has since been recognized for its diverse biological activities, acting as a precursor to quinolinic acid, an NMDA receptor agonist, and exhibiting antioxidant and pro-oxidant properties depending on the cellular environment.

In recent years, the role of the kynurenine pathway and its metabolites, including 3-HAA, has been implicated in a wide range of physiological and pathological processes, from immune regulation and neuroinflammation to cancer and cardiovascular disease. This has spurred significant interest in the accurate quantification of these metabolites in biological matrices, necessitating the development of robust analytical methods. The synthesis and application of stable isotope-labeled internal standards, such as this compound, have been pivotal in achieving the required precision and accuracy for these demanding analyses.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of both 3-HAA and its deuterated analog is fundamental for their synthesis, purification, and analytical detection.

Table 1: Physicochemical Properties of 3-Hydroxyanthranilic Acid

| Property | Value | Reference |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1][2] |

| CAS Number | 548-93-6 | [2] |

| Melting Point | 240 °C (decomposes) | [2] |

| Solubility | Slightly soluble in water; soluble in hot water, alcohol, ether, and chloroform.[2] | [2] |

| pKa (at 20 °C) | pKa1 = 2.7, pKa2 = 5.19, pKa3 = 10.12 | [3] |

| UV-vis (λmax) | 298 nm | [3] |

| XLogP3 | 0.9 | [2] |

Table 2: Spectroscopic Data for 3-Hydroxyanthranilic Acid

| Spectroscopy | Data | Reference |

| ¹H NMR (600 MHz, H₂O, pH 7.00) | δ (ppm): 7.29, 6.95, 6.70 | [2] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 169.7, 144.4, 141.1, 121.4, 116.7, 114.0, 110.1 | |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 154.0499 |

Table 3: Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄D₃NO₃ |

| Molecular Weight | 156.16 g/mol |

| Common Applications | Internal standard for quantitative mass spectrometry |

Biological Role: The Kynurenine Pathway

3-Hydroxyanthranilic acid is a central metabolite in the kynurenine pathway, which accounts for over 95% of tryptophan catabolism. The pathway is a source of de novo NAD+ synthesis and generates several neuroactive compounds.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the synthesis and analysis of 3-HAA and its deuterated analog.

Synthesis of 3-Hydroxyanthranilic Acid

A common synthetic route to 3-hydroxyanthranilic acid involves the nitration of a protected salicylic (B10762653) acid derivative, followed by reduction of the nitro group and deprotection.

Protocol: Synthesis of 3-Hydroxyanthranilic Acid

-

Protection of Salicylic Acid: Acetylate the hydroxyl group of salicylic acid using acetic anhydride (B1165640) to form acetylsalicylic acid.

-

Nitration: React acetylsalicylic acid with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled low temperature to introduce a nitro group onto the aromatic ring, primarily at the 3- and 5-positions.

-

Separation of Isomers: Separate the desired 3-nitroacetylsalicylic acid from the 5-nitro isomer using fractional crystallization or chromatography.

-

Reduction of the Nitro Group: Reduce the nitro group of 3-nitroacetylsalicylic acid to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

-

Hydrolysis (Deprotection): Hydrolyze the acetyl group under acidic or basic conditions to yield 3-hydroxyanthranilic acid.

-

Purification: Purify the final product by recrystallization from hot water.

Synthesis of this compound

The synthesis of this compound typically involves introducing deuterium (B1214612) atoms into the aromatic ring of a suitable precursor. A general approach based on acid-catalyzed hydrogen-deuterium exchange is outlined below.

Protocol: Synthesis of this compound (Representative Method)

-

Starting Material: Begin with purified 3-Hydroxyanthranilic Acid.

-

Deuterium Exchange Reaction: Dissolve 3-Hydroxyanthranilic Acid in a deuterated acidic medium, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O).

-

Reaction Conditions: Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the electrophilic aromatic substitution of hydrogen atoms with deuterium. The acidic conditions promote the exchange at the electron-rich positions of the aromatic ring.

-

Work-up: After cooling, neutralize the reaction mixture carefully with a suitable base (e.g., sodium carbonate) and extract the product into an organic solvent.

-

Purification: Purify the deuterated product using techniques such as column chromatography or recrystallization to remove any unreacted starting material and byproducts.

-

Characterization: Confirm the successful incorporation and position of deuterium atoms using ¹H NMR, ¹³C NMR, and mass spectrometry. The ¹H NMR spectrum should show a reduction in the intensity of the signals corresponding to the aromatic protons that have been replaced by deuterium. The mass spectrum will show an increase in the molecular weight corresponding to the number of incorporated deuterium atoms.

Quantitative Analysis using LC-MS/MS with this compound

The use of a stable isotope-labeled internal standard like 3-HAA-d3 is essential for accurate quantification of 3-HAA in complex biological matrices by correcting for matrix effects and variations in sample preparation and instrument response.

Protocol: LC-MS/MS Analysis of 3-HAA

-

Sample Preparation:

-

To a 100 µL aliquot of biological sample (e.g., plasma, cerebrospinal fluid, or brain homogenate), add 10 µL of an internal standard working solution containing this compound.

-

Precipitate proteins by adding 400 µL of acidified methanol.

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in methanol.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

3-Hydroxyanthranilic Acid: Precursor ion (m/z) 154.0 -> Product ion (m/z) 136.0

-

This compound (Internal Standard): Precursor ion (m/z) 157.0 -> Product ion (m/z) 139.0

-

-

Instrument Settings: Optimize collision energy and other source parameters for maximum signal intensity.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in a series of calibration standards.

-

Determine the concentration of 3-HAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

3-Hydroxyanthranilic Acid continues to be a molecule of significant interest due to its central role in the kynurenine pathway and its association with numerous disease states. The development and application of its deuterated analog, this compound, have been instrumental in advancing our understanding of its biological functions by enabling precise and accurate quantification in complex biological systems. This technical guide provides a foundational resource for researchers and drug development professionals working with these important compounds, from their fundamental properties and synthesis to their application in cutting-edge analytical methodologies. The continued exploration of 3-HAA and the broader kynurenine pathway holds great promise for the discovery of new therapeutic targets and diagnostic biomarkers.

References

Commercial Sources and Availability of 3-Hydroxyanthranilic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals